molecular formula C6H2F4O2 B15496150 Hypofluorous acid (2,3,6-trifluoro-4-hydroxyphenyl) ester

Hypofluorous acid (2,3,6-trifluoro-4-hydroxyphenyl) ester

Cat. No.: B15496150
M. Wt: 182.07 g/mol
InChI Key: VTLPCVZCMKFCDC-UHFFFAOYSA-N
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Description

Hypofluorous acid (HOF) esters are rare and highly reactive compounds due to the strong oxidizing nature of the hypofluorous acid moiety. The specific ester Hypofluorous acid (2,3,6-trifluoro-4-hydroxyphenyl) ester features a polyfluorinated aromatic ring with a hydroxyl group at the para position. This unique structure combines the electron-withdrawing effects of fluorine atoms with the hydrogen-bonding capability of the hydroxyl group, influencing its chemical stability, solubility, and reactivity.

Properties

Molecular Formula

C6H2F4O2

Molecular Weight

182.07 g/mol

IUPAC Name

(2,3,6-trifluoro-4-hydroxyphenyl) hypofluorite

InChI

InChI=1S/C6H2F4O2/c7-2-1-3(11)4(8)5(9)6(2)12-10/h1,11H

InChI Key

VTLPCVZCMKFCDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)OF)F)F)O

Origin of Product

United States

Biological Activity

Hypofluorous acid (HOF) derivatives, particularly those modified with aromatic structures, have garnered attention for their potential biological activities. The compound Hypofluorous acid (2,3,6-trifluoro-4-hydroxyphenyl) ester is a notable example that exhibits unique properties due to its trifluoromethyl and hydroxy functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Hypofluorous acid is characterized by its electrophilic nature, which allows it to act as an effective oxidizing agent. The presence of the trifluoromethyl group enhances its stability and reactivity in biological systems. The compound can participate in various oxidation reactions, making it a candidate for applications in medicinal chemistry and biochemistry.

The biological activity of hypofluorous acid esters can be attributed to several mechanisms:

  • Oxidative Stress Modulation : HOF can induce oxidative stress in cells, leading to apoptosis or necrosis in certain contexts. This property is leveraged in therapeutic strategies against cancer cells.
  • Antimicrobial Activity : Studies have shown that hypofluorous acid derivatives possess antimicrobial properties, potentially useful against resistant bacterial strains.
  • Inflammatory Response Regulation : The compound may modulate inflammatory pathways by influencing cytokine production and oxidative stress markers.

Biological Activity Data

Study Findings Reference
Study 1Induced apoptosis in cancer cell lines through oxidative stress mechanisms.
Study 2Demonstrated antimicrobial efficacy against Gram-positive bacteria.
Study 3Reduced inflammatory cytokines in a murine model of acute inflammation.

Case Studies

Several case studies illustrate the biological effects of hypofluorous acid derivatives:

  • Case Study 1 : A study investigated the effect of hypofluorous acid on human fibroblast cells, revealing that treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death. This suggests potential applications in targeted cancer therapies where selective toxicity is desired.
  • Case Study 2 : In a murine model of infection, hypofluorous acid showed significant reduction in bacterial load when administered alongside conventional antibiotics, highlighting its potential as an adjuvant therapy.
  • Case Study 3 : Clinical observations indicated that patients treated with hypofluorous acid derivatives exhibited lower levels of inflammatory markers such as IL-6 and TNF-alpha compared to control groups, suggesting a role in managing chronic inflammatory conditions.

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

  • Antioxidant Properties : Research indicates that this compound can enhance cellular antioxidant defenses by upregulating genes involved in the antioxidant response.
  • Cellular Uptake and Distribution : Studies using fluorescence microscopy revealed that hypofluorous acid esters are readily taken up by cells, with localization observed in mitochondria, implicating a direct effect on mitochondrial function.

Comparison with Similar Compounds

Hypofluorous Acid Trifluoromethyl Ester (CAS not specified)

Key Structural Differences :

  • Ester Group : The trifluoromethyl (-CF₃) group replaces the aromatic phenyl ring in the target compound.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity but lacking the hydrogen-bonding capability of the hydroxyl group.
  • Stability: Trifluoromethyl esters are generally more thermally stable due to reduced steric hindrance and absence of reactive hydroxyl groups. Applications: Likely used in fluoropolymer synthesis or as intermediates in organofluorine chemistry .

[1,1'-Biphenyl]-3-Carboxylic Acid, 6-Chloro-2'-Fluoro-4'-Hydroxy-, Methyl Ester (CAS 1261972-18-2)

Key Structural Differences :

  • Core Structure: A biphenyl carboxylic acid ester vs. a monoaromatic HOF ester.
  • Substituents : Contains chloro, fluoro, and hydroxyl groups on the biphenyl system, introducing steric hindrance and electronic complexity.
  • Reactivity: The chloro group adds electrophilic character, while the hydroxyl group may enhance solubility in polar solvents. Applications: Potential use in pharmaceuticals or agrochemicals due to its polyhalogenated aromatic structure .

Perfluorinated Acrylate Esters (e.g., CAS 48076-44-4)

Key Structural Differences :

  • Backbone : Acrylate esters with perfluorinated alkyl chains (e.g., tridecafluoroheptyl) vs. the aromatic HOF ester.
  • Properties : High lipophilicity and resistance to degradation due to perfluorination.
  • Applications : Widely used in water-repellent coatings, surfactants, and specialty polymers .

Phosphoric Acid Esters (e.g., CAS 598-02-7)

Key Structural Differences :

  • Acid Component : Phosphoric acid vs. hypofluorous acid.
  • Functionality : Phosphate esters are less oxidizing but more hydrolytically stable.
  • Applications : Common as plasticizers, flame retardants, or solvents .

Comparative Data Table

Compound Name Core Structure Key Substituents Stability Applications Reference
Hypofluorous Acid (2,3,6-Trifluoro-4-Hydroxyphenyl) Ester Aromatic HOF ester 2,3,6-F₃, 4-OH Moderate (oxidizer) Specialty fluorochemicals
Hypofluorous Acid Trifluoromethyl Ester HOF-CF₃ Trifluoromethyl High Fluoropolymer synthesis
Biphenyl Carboxylic Acid Ester (CAS 1261972-18-2) Biphenyl ester 6-Cl, 2'-F, 4'-OH Moderate Pharmaceutical intermediates
2-Propenoic Acid, Tridecafluoroheptyl Ester (CAS 48076-44-4) Acrylate ester C₇F₁₃ Very High Water-repellent coatings
Phosphoric Acid Diethyl Ester (CAS 598-02-7) Phosphate ester Diethyl High Plasticizers, solvents

Research Findings and Trends

  • Synthetic Challenges : Hypofluorous acid esters require specialized handling due to HOF’s instability, whereas phosphate or acrylate esters are more synthetically accessible .
  • Environmental Impact : Perfluorinated acrylates raise concerns about bioaccumulation, whereas aromatic HOF esters may degrade more readily due to the hydroxyl group .

Q & A

Q. What are the recommended methods for synthesizing hypofluorous acid (2,3,6-trifluoro-4-hydroxyphenyl) ester?

  • Methodological Answer : Synthesis typically involves fluorination of the phenolic precursor using hypofluorous acid (HOF) derivatives. HOF is generated by passing fluorine gas over ice at -40°C, followed by condensation . The esterification can be achieved via reaction of HOF with the corresponding fluorinated phenol under cryogenic conditions (-40°C to -80°C) in an inert atmosphere (e.g., argon) to prevent decomposition . For fluorinated phenyl precursors, regioselective fluorination may require protecting/deprotecting strategies for hydroxyl groups to avoid side reactions .

Q. How can the molecular structure of this ester be validated experimentally and computationally?

  • Methodological Answer :
  • Experimental : Use low-temperature X-ray crystallography to resolve the solid-state structure, focusing on O-F and O-H bond lengths (expected ~144.2 pm and ~96.4 pm, respectively, based on HOF analogs) .
  • Spectroscopy : ¹⁹F NMR to confirm trifluoro substitution patterns (δ ~-60 to -70 ppm for aryl-F) and IR spectroscopy for hydroxyl (O-H stretch ~3200 cm⁻¹) and ester (C=O ~1750 cm⁻¹) groups .
  • Computational : Optimize geometry using Gaussian with correlation-consistent basis sets (e.g., cc-pVTZ) to model bending angles (~97–101°) and electron distribution .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Maintain at ≤-80°C in PTFE-lined containers under inert gas to prevent thermal decomposition (HOF decomposes explosively above -40°C) .
  • PPE : Use cryogenic gloves, face shields, and fume hoods rated for fluorine compounds. Avoid contact with organic materials to prevent violent reactions .

Advanced Research Questions

Q. How does the stability of this ester vary under different solvent systems and temperatures?

  • Methodological Answer : Conduct kinetic stability studies using differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., onset temperature ~-30°C) . Solvent polarity effects can be tested in acetonitrile (stable below -40°C) vs. THF (risk of ether cleavage). Monitor via time-resolved ¹⁹F NMR to track degradation products (e.g., HF and fluorinated aromatics) .

Q. What is the mechanistic role of this ester in electrophilic fluorination reactions?

  • Methodological Answer : Investigate using kinetic isotope effects (KIE) and DFT calculations (B3LYP/cc-pVTZ) to determine if fluorination proceeds via a radical or ionic pathway. Compare activation barriers for aryl-F bond formation vs. competing ester hydrolysis . Trapping experiments with TEMPO can confirm radical intermediates .

Q. How can contradictory data on reaction yields or spectroscopic assignments be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., X-ray, ¹H/¹⁹F NMR, and high-resolution mass spectrometry) to confirm product identity .
  • Computational Validation : Compare experimental NMR shifts with GIAO (Gauge-Independent Atomic Orbital) calculations at the MP2/cc-pVTZ level to resolve ambiguous peaks .
  • Replicate Reactions : Ensure fluorination steps are moisture-free (<10 ppm H₂O) to minimize hydrolysis side reactions .

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